Isochandalone

Overview

Description

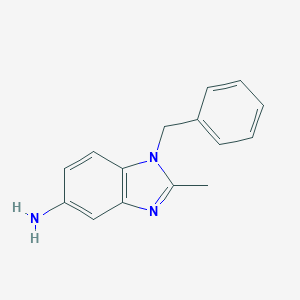

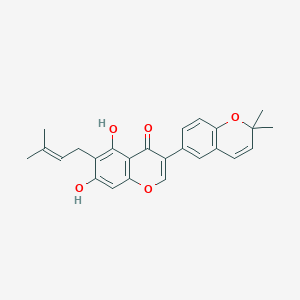

Isochandalone is a new isoflavone isolated from the methanol extractives from white lupin (cv. Kievskij Mutant) roots . It is a natural product from Derris robusta .

Molecular Structure Analysis

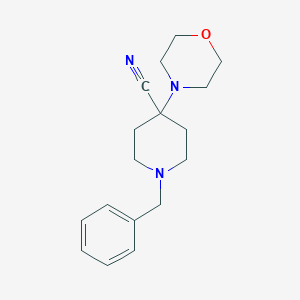

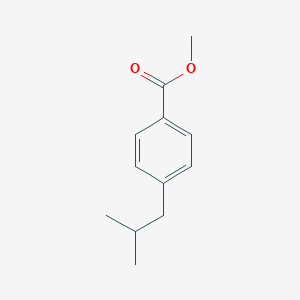

Isochandalone has a molecular weight of 404.46 and a formula of C25H24O5 . Its structure includes a flavonoid backbone, which is common in isoflavones .

Physical And Chemical Properties Analysis

Isochandalone has a density of 1.3±0.1 g/cm3, a boiling point of 607.7±55.0 °C at 760 mmHg, and a flash point of 209.2±25.0 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Cardiovascular Health

Isoflavones, including precursors biochanin and formononetin, have been studied for their cardiovascular benefits. A study demonstrated that isoflavone intervention significantly reduced arterial stiffness, improving systemic arterial compliance and reducing total peripheral resistance without affecting blood pressure or flow-mediated vasodilation (Teede et al., 2003).

Cancer Research

Isoflavones have been extensively investigated for their anticancer properties. Biochanin A, a natural isoflavone abundant in various plants, showed promising anticancer activity against estrogen receptor-positive breast cancer. It synergistically enhanced the potency of 5-fluorouracil in vitro and in vivo (Mahmoud et al., 2022).

Bone Health

A double-blind, randomized, placebo-controlled trial investigated the effects of isoflavones on bone density. It found that isoflavone supplementation from red clover significantly reduced the loss of lumbar spine bone mineral content and density, suggesting a protective effect on the lumbar spine in women (Atkinson et al., 2004).

Antiproliferative Effects

Isoflavones have shown antiproliferative effects on various cancer cell lines. Biochanin A and genistein strongly inhibited the proliferation of stomach cancer cell lines and induced apoptotic cell death, suggesting their potential as anticancer agents (Yanagihara et al., 1993).

Pharmaceutical and Cosmetic Applications

Isoflavones are important raw materials in healthcare products and cosmetics. Patents over the last 20 years have focused on enriched isoflavone fractions for dietary supplements, isoflavones in cosmetic products, and their incorporation in micro and nanostructured systems (Nemitz et al., 2016).

Diabetes Management

Biochanin A has been studied for its antidiabetic efficacy in type 2 diabetes. It significantly decreased blood glucose, improved insulin sensitivity, and reduced insulin resistance in diabetic animals, indicating its potential effect in diabetes management (Oza & Kulkarni, 2018).

Antioxidant Activity

The antioxidant activities of isoflavones and their metabolites were investigated, with some oxidative metabolites exhibiting higher antioxidant activities than genistein and daidzein. These findings highlight their potential physiological relevance as antioxidants (Rüfer & Kulling, 2006).

Therapeutic Potential of Biochanin A

Biochanin A, derived from red clover and other legumes, possesses neuroprotective, anticancer, antioxidant, anti-inflammatory, osteogenic, anti-hyperglycemic, and endothelial cell protective effects. Its therapeutic potential has been explored across various biological roles and models (Raheja et al., 2018).

Mechanism of Action

properties

IUPAC Name |

3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O5/c1-14(2)5-7-17-19(26)12-21-22(23(17)27)24(28)18(13-29-21)15-6-8-20-16(11-15)9-10-25(3,4)30-20/h5-6,8-13,26-27H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDNUXBRPAPDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OC(C=C4)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317484 | |

| Record name | Isochandalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isochandalone | |

CAS RN |

121747-90-8 | |

| Record name | Isochandalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121747-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isochandalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What other compounds were found alongside Isochandalone in Ulex jussiaei?

A1: The research paper primarily focuses on the discovery and characterization of a new isoflavone called Derrone. While it mentions Isochandalone being found in Ulex jussiaei alongside other compounds like ulexins A-C, lupalbigenin, isolupalbigenin, 7-O-methylisolupalbigenin, isoderrone, ulexone A, pterocarpans, 4-hydroxylonchocarpine, and crotaramosmine, it doesn't delve into their individual properties or relationships [].

Q2: Does the research provide any data regarding the structure, activity, or properties of Isochandalone?

A2: Unfortunately, the research abstract primarily focuses on Derrone and does not provide specific details about the structure, activity, or properties of Isochandalone []. Further research would be needed to explore those aspects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.